

Application Note: Quantitative Determination of Rufinamide in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: *Rufinamide-15N,d2*

Cat. No.: *B583773*

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Abstract

This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Rufinamide in human plasma. The methodology utilizes a simple protein precipitation for sample preparation and employs a stable isotope-labeled internal standard for accurate and precise quantification. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications involving Rufinamide.

Introduction

Rufinamide is an antiepileptic drug used in the treatment of seizures associated with Lennox-Gastaut syndrome. Accurate measurement of its concentration in plasma is crucial for optimizing therapeutic outcomes and minimizing potential adverse effects. This document provides a detailed protocol for the quantification of Rufinamide using LC-MS/MS, a technique renowned for its high sensitivity and selectivity.

Experimental

Liquid Chromatography

Parameter	Condition
LC System	Standard HPLC or UHPLC system
Column	Zorbax SB-C18, 100 mm x 3.0 mm, 3.5 µm or equivalent
Mobile Phase	50:50 (v/v) mixture of 0.1% Formic Acid in Water and Methanol[1]
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	10 µL
Run Time	Approximately 4.5 minutes[1]

Mass Spectrometry

Parameter	Condition
MS System	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), Positive[1]
Scan Type	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Temp.	350 °C
Gas Flow Rates	Optimized for the specific instrument

MRM Transitions

The following MRM transitions should be used for the analysis. The collision energy should be optimized for the specific instrument used.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Rufinamide	239.1[1]	127.1[1]	Optimized by user
Rufinamide Labeled Standard*	User Defined	User Defined	Optimized by user

Note: The selection of a stable isotope-labeled internal standard (e.g., Rufinamide-d4, ^{13}C , $^{15}\text{N}_2$ -Rufinamide) is highly recommended for optimal quantification. The precursor and product ions for the labeled standard will depend on the specific isotope labeling and should be determined by direct infusion and optimization on the mass spectrometer.

Protocol

Standard and Quality Control (QC) Preparation

- Prepare a stock solution of Rufinamide (1 mg/mL) in methanol.
- Prepare a stock solution of the labeled internal standard (1 mg/mL) in methanol.
- Prepare working solutions of Rufinamide by serial dilution of the stock solution with a 50:50 methanol/water mixture to create calibration standards.
- Prepare a working solution of the internal standard by diluting its stock solution with the same diluent.
- Prepare calibration standards and quality control samples by spiking the appropriate working solutions into blank human plasma.

Sample Preparation

- Pipette 50 μL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
- Add 150 μL of the internal standard working solution in methanol to each tube.
- Vortex mix for 30 seconds to precipitate proteins.

- Centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Data Analysis

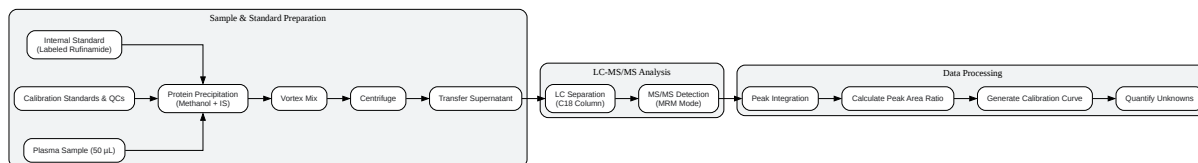
- Acquire data using the LC-MS/MS parameters outlined above.
- Integrate the peak areas for Rufinamide and its labeled internal standard.
- Calculate the peak area ratio (Rufinamide / Labeled Internal Standard).
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression with a 1/x weighting.
- Determine the concentration of Rufinamide in the unknown samples from the calibration curve.

Quantitative Data Summary

The following table summarizes the typical performance of this method.

Parameter	Result
Linearity Range	40 - 2000 ng/mL in plasma ^[1]
Correlation Coefficient (r^2)	> 0.99
Lower Limit of Quantification (LLOQ)	5 ng/mL ^[1]
Limit of Detection (LOD)	1.25 ng/mL ^[1]
Intra-day Precision (%CV)	< 15%
Inter-day Precision (%CV)	< 15%
Accuracy (% Bias)	Within $\pm 15\%$

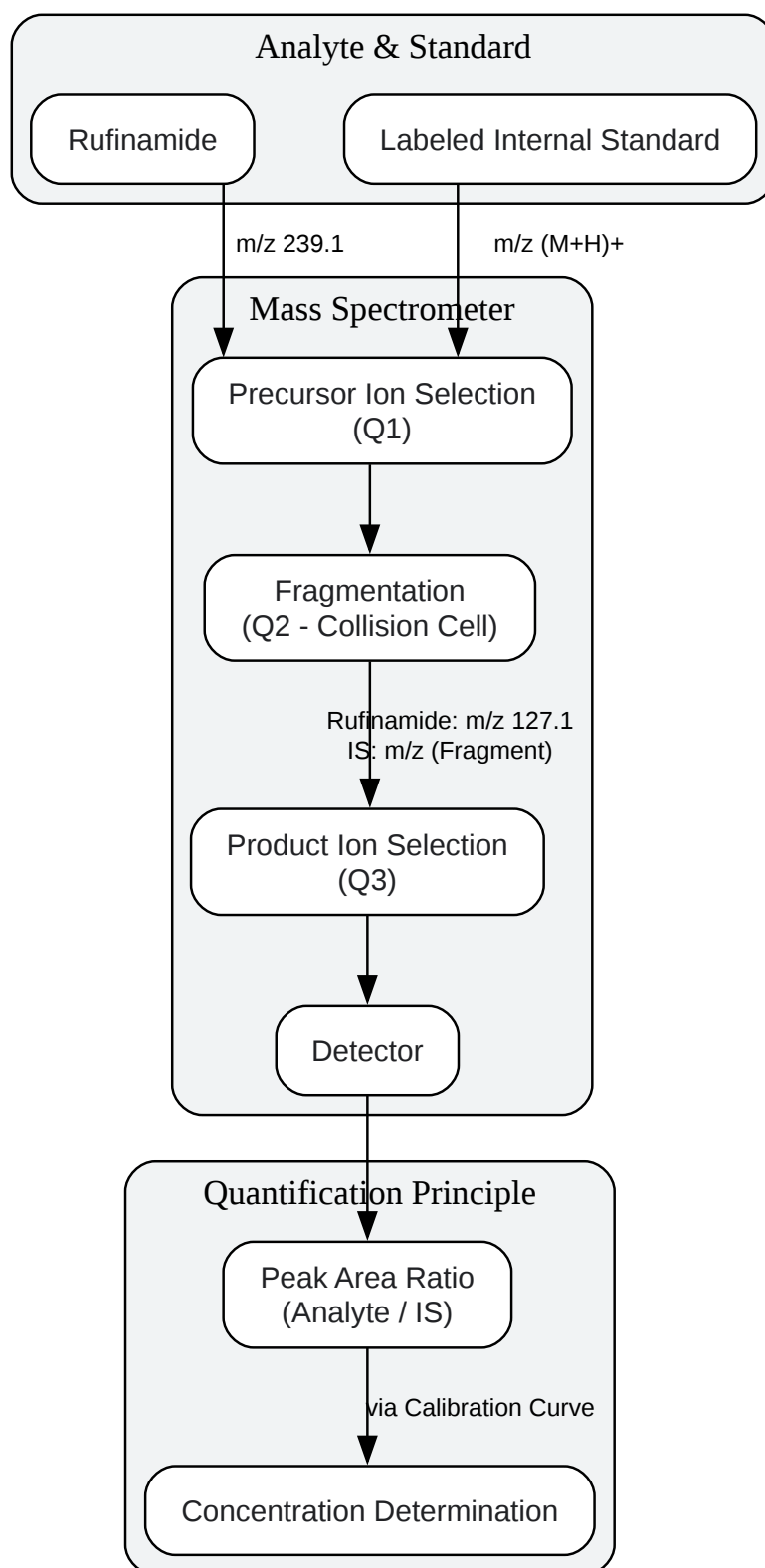
Experimental Workflow



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Caption: Experimental workflow for the LC-MS/MS analysis of Rufinamide.

Signaling Pathway Diagram (Logical Relationship)



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Caption: Logical diagram of MRM-based quantification.

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References

- 1. Liquid chromatography-mass spectrometric determination of rufinamide in low volume plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
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